Amphidinolide T1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

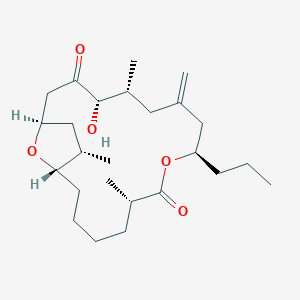

Amphidinolide T1, also known as this compound, is a useful research compound. Its molecular formula is C25H42O5 and its molecular weight is 422.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Properties

Amphidinolide T1 has demonstrated significant cytotoxic activity against a range of cancer cell lines. In particular, it has shown efficacy against several National Cancer Institute (NCI) tumor cell lines, making it a candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth and survival .

Total Synthesis Approaches

The total synthesis of this compound has been a focal point for chemists due to its structural complexity. Notable synthetic strategies include:

- Convergent Synthesis : A convergent approach was employed, involving the assembly of distinct segments through oxocarbenium ion-mediated alkylation and Yamaguchi macrolactonization. This method allowed for the efficient construction of the macrolide framework while maintaining stereochemical integrity .

- Nickel-Catalyzed Reductive Coupling : Recent studies have highlighted the use of nickel-catalyzed reductive coupling reactions to facilitate the formation of key carbon-carbon bonds necessary for constructing this compound. This method has proven advantageous in terms of yield and stereoselectivity compared to previous synthetic routes .

Case Study 1: Synthesis Optimization

Research conducted by Fürstner et al. focused on optimizing the total synthesis of this compound using novel catalytic methods. The study reported yields exceeding 73% in certain steps, showcasing advancements in synthetic efficiency and effectiveness .

Case Study 2: Biosynthetic Pathway Elucidation

Investigations into the biosynthetic pathways of this compound revealed that carbon sources such as sodium acetate play a crucial role in its natural production. Feeding experiments with isotopically labeled substrates demonstrated significant incorporation into the compound's structure, providing insights into its biosynthetic origins and potential avenues for synthetic mimicry .

Case Study 3: Structure-Activity Relationship Studies

Further research has delved into the structure-activity relationships of this compound analogs, aiming to enhance its antitumor efficacy while minimizing side effects. By modifying specific functional groups within the molecule, researchers have identified derivatives with improved biological activity, paving the way for potential therapeutic applications .

Summary Table of Key Findings

属性

分子式 |

C25H42O5 |

|---|---|

分子量 |

422.6 g/mol |

IUPAC 名称 |

(1S,6S,9R,13R,14S,17R,19S)-14-hydroxy-6,13,19-trimethyl-11-methylidene-9-propyl-8,20-dioxabicyclo[15.2.1]icosane-7,15-dione |

InChI |

InChI=1S/C25H42O5/c1-6-9-20-13-16(2)12-19(5)24(27)22(26)15-21-14-18(4)23(29-21)11-8-7-10-17(3)25(28)30-20/h17-21,23-24,27H,2,6-15H2,1,3-5H3/t17-,18-,19+,20+,21+,23-,24-/m0/s1 |

InChI 键 |

FZJIYZVNIQNZGS-DMPLHEPCSA-N |

手性 SMILES |

CCC[C@@H]1CC(=C)C[C@H]([C@@H](C(=O)C[C@H]2C[C@@H]([C@@H](O2)CCCC[C@@H](C(=O)O1)C)C)O)C |

规范 SMILES |

CCCC1CC(=C)CC(C(C(=O)CC2CC(C(O2)CCCCC(C(=O)O1)C)C)O)C |

同义词 |

amphidinolide T1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。